molecular formula C8H7NS B2934076 2-Mercapto-5-methylbenzonitrile CAS No. 939970-67-9

2-Mercapto-5-methylbenzonitrile

Cat. No.: B2934076
CAS No.: 939970-67-9
M. Wt: 149.21
InChI Key: KIUBOJIEPGCLNI-UHFFFAOYSA-N
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Description

2-Mercapto-5-methylbenzonitrile is an organic compound with the molecular formula C8H7NS It is a derivative of benzonitrile, featuring a thiol group (-SH) and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercapto-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-nitrobenzonitrile with hydrogen sulfide (H2S) in the presence of a reducing agent such as iron powder. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol. The nitro group is reduced to an amino group, which subsequently reacts with hydrogen sulfide to form the thiol group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrile group can be reduced to an amine under suitable conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions involving the thiol group.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Amines (R-CH2-NH2).

    Substitution: Thioethers (R-S-R’) or thioesters (R-S-CO-R’).

Scientific Research Applications

2-Mercapto-5-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Mercapto-5-methylbenzonitrile involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can alter the function of enzymes and proteins, leading to changes in cellular pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-5-methylbenzimidazole
  • 2-Mercapto-5-methoxybenzonitrile
  • 2-Mercapto-5-methylbenzoic acid

Uniqueness

2-Mercapto-5-methylbenzonitrile is unique due to the presence of both a thiol group and a nitrile group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-methyl-2-sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-2-3-8(10)7(4-6)5-9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUBOJIEPGCLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939970-67-9
Record name 2-mercapto-5-methylbenzonitrile
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